![molecular formula C13H11N3O B14493337 3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine CAS No. 64125-45-7](/img/structure/B14493337.png)
3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. This class of compounds is characterized by a triazole ring fused to a pyridine ring. The specific structure of this compound includes a benzyloxy group attached to the triazolopyridine core. Compounds in this family are known for their diverse biological activities, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine involves the oxidative ring closure of a hydrazine intermediate. The process typically starts with the formation of a hydrazine derivative by reacting 2-hydrazinopyridine with a suitable aldehyde, such as 4-benzyloxy-3-methoxybenzaldehyde, in the presence of acetic acid in ethanol. The hydrazine intermediate is then subjected to oxidative cyclization using sodium hypochlorite as the oxidant, resulting in the formation of the triazolopyridine ring .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using ethanol as a solvent and sodium hypochlorite as an oxidant, are preferred due to their lower environmental footprint .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The oxidative cyclization of hydrazine intermediates to form the triazolopyridine ring.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in ethanol is commonly used for the oxidative cyclization of hydrazine intermediates.
Substitution: Various nucleophiles can be used to substitute the benzyloxy group, depending on the desired product.
Major Products
The major product of the oxidative cyclization reaction is this compound itself. Substitution reactions can yield a variety of derivatives with different functional groups replacing the benzyloxy group.
Applications De Recherche Scientifique
3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets and pathways. For example, its antiproliferative activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell growth and division. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine: Similar structure with an additional methoxy group.
1,2,4-Triazolo[4,3-a]pyridine derivatives: Various derivatives with different substituents on the triazolopyridine core.
Uniqueness
3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyloxy group can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Propriétés
Numéro CAS |
64125-45-7 |
|---|---|
Formule moléculaire |
C13H11N3O |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
3-phenylmethoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C13H11N3O/c1-2-6-11(7-3-1)10-17-13-15-14-12-8-4-5-9-16(12)13/h1-9H,10H2 |
Clé InChI |
DIEPWUUGSTWPGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NN=C3N2C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



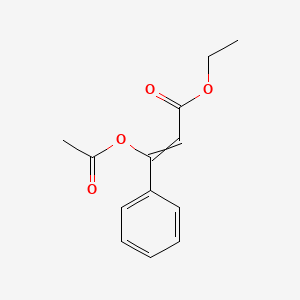
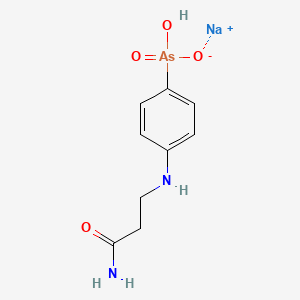
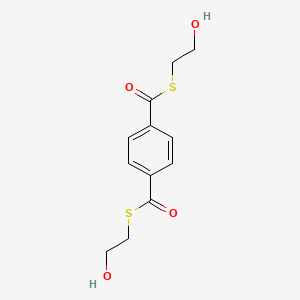

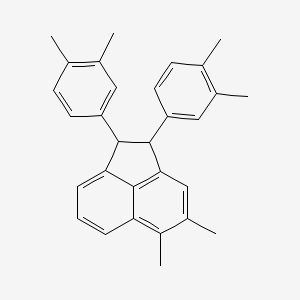
![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)
![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)

![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)

![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)
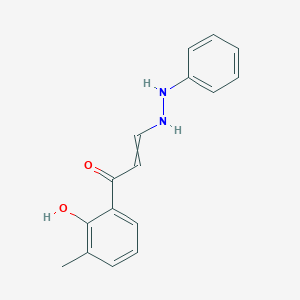
![Bicyclo[3.3.1]nonane-9-carbonyl chloride](/img/structure/B14493334.png)
